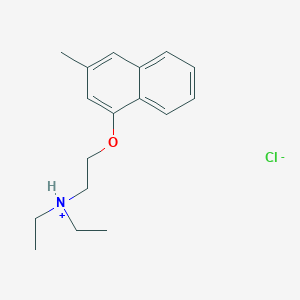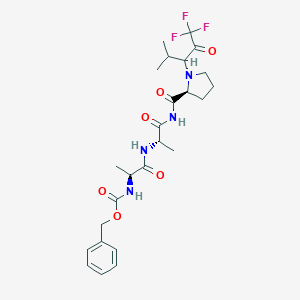
(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide is a synthetic organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods
Industrial production of quaternary ammonium salts like this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Quaternary ammonium salts can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: These compounds are generally resistant to reduction due to the stability of the quaternary ammonium group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the alkyl groups attached to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Substitution: Alkyl halides or sulfonates are typical reagents for nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
Biology
In biological research, quaternary ammonium salts are often used as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Medicine
Medically, these compounds are explored for their potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry
Industrially, quaternary ammonium salts are used in the formulation of disinfectants, surfactants, and fabric softeners.
Mecanismo De Acción
The mechanism of action of (2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide involves its interaction with cell membranes. The positively charged quaternary ammonium group can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This mechanism is particularly effective against a broad spectrum of bacteria and fungi.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in biochemical research for the extraction of DNA.
Uniqueness
(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide is unique due to its specific structural features, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium salts.
Propiedades
Número CAS |
101931-21-9 |
|---|---|
Fórmula molecular |
C14H20Br2N2 |
Peso molecular |
376.13 g/mol |
Nombre IUPAC |
(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide |
InChI |
InChI=1S/C14H18N2.2BrH/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13;;/h3-9,14H,10,15H2,1-2H3;2*1H |
Clave InChI |
LHMKWOIURHALHZ-UHFFFAOYSA-N |
SMILES |
C[NH+](C)C(C[NH3+])C1=CC=CC2=CC=CC=C21.[Br-].[Br-] |
SMILES canónico |
C[NH+](C)C(C[NH3+])C1=CC=CC2=CC=CC=C21.[Br-].[Br-] |
Sinónimos |
1-NAPHTHALENEETHYLAMINE, beta-DIMETHYLAMINO-, DIHYDROBROMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)


![(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B216993.png)









